molecular formula C15H23NO4 B3325026 Tert-butyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)piperidine-1-carboxylate CAS No. 203663-59-6

Tert-butyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)piperidine-1-carboxylate

Cat. No.: B3325026
CAS No.: 203663-59-6
M. Wt: 281.35 g/mol
InChI Key: HXGWZDAAOBZZDO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a propargyl ester substituent at the 4-position. The propargyl ester moiety (3-ethoxy-3-oxoprop-1-yn-1-yl) consists of a triple bond (alkyne) adjacent to an ethoxy carbonyl group, conferring unique reactivity for applications in click chemistry, cycloadditions, or as a synthetic intermediate in drug discovery . The absence of a hydroxyl group in the target compound would reduce its molecular weight by ~18 g/mol (OH group).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(3-ethoxy-3-oxoprop-1-ynyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-5-19-13(17)7-6-12-8-10-16(11-9-12)14(18)20-15(2,3)4/h12H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGWZDAAOBZZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 3-ethoxy-3-oxoprop-1-yne to introduce the ethoxy and prop-1-ynyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)piperidine-1-carboxylate is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme mechanisms and interactions. Its structural features allow it to mimic natural substrates or inhibitors, aiding in the understanding of biological processes.

Medicine: The compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new pharmaceuticals.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-butyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)piperidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved can vary, but the compound's ability to bind to specific sites is crucial for its function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between the target compound and its analogs:

Compound Substituent at C4 Functional Groups Key Differences
Tert-butyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)piperidine-1-carboxylate (Target) 3-ethoxy-3-oxoprop-1-yn-1-yl Alkyne, ester Triple bond enables click chemistry; no hydroxyl group
Tert-butyl 4-(3-ethoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate (CAS 877173-80-3, Similarity 0.97) 3-ethoxy-3-oxoprop-1-en-1-yl Alkene, ester Double bond instead of triple bond; reduced reactivity for cycloadditions
Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 71233-25-5, Similarity 0.94) 3-ethoxy-3-oxopropanoyl Ketone, ester Ketone group at C3; positional isomer with distinct electronic properties
Tert-butyl 4-(3-methoxy-3-oxoprop-1-yn-1-yl)piperidine-1-carboxylate (Hypothetical) 3-methoxy-3-oxoprop-1-yn-1-yl Alkyne, methyl ester Methoxy group reduces steric bulk and alters lipophilicity
Tert-butyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)-4-hydroxypiperidine-1-carboxylate (CAS 374794-90-8) 3-ethoxy-3-oxoprop-1-yn-1-yl + OH Alkyne, ester, hydroxyl Hydroxyl group enhances polarity and hydrogen-bonding capacity

Physicochemical Properties

  • Physical State: Piperidine derivatives with ester/alkyne substituents (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) are typically light yellow solids, suggesting similar behavior for the target compound .
  • Stability : Alkyne-containing compounds like the target require storage at low temperatures (e.g., -20°C for CAS 374794-90-8) to prevent decomposition .
  • Elemental Analysis: For the hydroxyl analog (C₁₅H₂₃NO₅), observed values (C: 60.34%, H: 6.53%) closely match theoretical calculations (C: 60.84%, H: 6.33%), indicating high purity .

Biological Activity

Tert-butyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)piperidine-1-carboxylate (CAS No. 374794-90-8) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of its activity in various contexts.

Chemical Structure and Properties

The molecular formula of this compound is C15H23NO5C_{15}H_{23}NO_5 with a molecular weight of approximately 297.35 g/mol. The compound features a piperidine ring, an ethoxy group, and a propyne moiety, contributing to its unique chemical behavior and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic pathways are not detailed in the available literature, similar compounds often utilize strategies such as:

  • Formation of the piperidine core : This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Introduction of the ethoxy and propyne groups : These modifications may involve alkylation or acylation techniques followed by deprotection steps.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies on related piperidine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
Target CompoundE. coliTBD

Cytotoxicity Studies

In vitro cytotoxicity assays are crucial for assessing the safety profile of new compounds. Preliminary studies suggest that compounds with piperidine structures can exhibit varying degrees of cytotoxicity against cancer cell lines. The IC50 values for related compounds have been documented, indicating potential therapeutic applications.

Cell LineIC50 (µM)
HeLaTBD
MCF7TBD
A549TBD

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Inhibition of key enzymatic pathways : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
  • Disruption of cellular membranes : The lipophilic nature of the compound may allow it to integrate into lipid bilayers, disrupting membrane integrity.

Case Studies

A recent case study investigated the use of piperidine derivatives in treating resistant bacterial infections. The study highlighted the efficacy of these compounds in overcoming resistance mechanisms commonly found in pathogens.

Study Overview

  • Objective : To evaluate the antimicrobial efficacy of piperidine derivatives.
  • Methodology : In vitro testing against resistant strains.
  • Findings : Significant reduction in bacterial load was observed with certain derivatives.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl piperidine carboxylate derivatives, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amine functionalities, followed by deprotection under acidic conditions (e.g., HCl in dioxane) .
  • Functional group transformations : Alkynylation and esterification steps, often using Sonogashira coupling for alkyne introduction or carbodiimide-mediated ester formation .
  • Key reagents : Ethyl propiolate for ethoxy-3-oxopropynyl introduction, with triethylamine as a base to neutralize byproducts .

Q. Critical factors :

  • Temperature : Elevated temperatures (60–80°C) improve reaction rates but may degrade sensitive functional groups.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity, while THF is preferred for moisture-sensitive steps .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, requiring inert atmospheres to prevent oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : HPLC or GC-MS with C18 columns and acetonitrile/water gradients to assess purity (>95% target) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include tert-butyl (δ ~1.4 ppm, singlet), ethoxy group (δ ~1.2–1.3 ppm, triplet), and alkyne protons (δ ~2.5–3.0 ppm) .
    • IR : Ester carbonyl stretch (~1740 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) confirm functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragment patterns .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential respiratory irritancy (GHS Category 4) .
  • Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis of the ester group .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural validation?

Methodological Answer:

  • Variable temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria) by acquiring spectra at –40°C to 80°C .
  • 2D techniques :
    • HSQC/HMBC : Correlate alkyne protons (δ ~2.5–3.0 ppm) with adjacent carbons to confirm connectivity .
    • NOESY : Identify spatial proximity between tert-butyl and piperidine protons to validate stereochemistry .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .

Q. What strategies optimize the compound’s stability under biological assay conditions?

Methodological Answer:

  • Buffering : Use phosphate-buffered saline (PBS, pH 7.4) with 1% DMSO to enhance solubility and prevent ester hydrolysis .
  • Light protection : Store solutions in amber vials to avoid photodegradation of the alkyne group .
  • Metabolic stability assays : Incubate with liver microsomes (e.g., human CYP450 enzymes) to identify degradation pathways and modify labile groups (e.g., replacing ethoxy with methoxy) .

Q. How can researchers reconcile discrepancies in biological activity data across studies?

Methodological Answer:

  • Dose-response curves : Ensure consistent IC₅₀/EC₅₀ measurements using standardized assays (e.g., fluorescence-based enzymatic inhibition) .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify nonspecific interactions .
  • Structural analogs : Compare activity with derivatives (e.g., tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate) to isolate pharmacophore contributions .

Q. What methodologies enable mechanistic studies of this compound’s interaction with enzymes?

Methodological Answer:

  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., proteases) to resolve binding modes .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to determine affinity (KD) .
  • Isothermal titration calorimetry (ITC) : Quantify enthalpy/entropy changes during binding to elucidate driving forces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)piperidine-1-carboxylate

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